

Animal Models for Studying SLAM Protein Function: Application Notes and Protocols

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Compound of Interest

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These application notes provide a comprehensive overview of the use of animal models in the study of Signaling Lymphocytic Activation Molecule (SLAM) family proteins. Detailed protocols for key experiments are included to facilitate the investigation of **SLAM protein** function in various immunological contexts.

Introduction to SLAM Family Proteins

The Signaling Lymphocytic Activation Molecule (SLAM) family consists of nine transmembrane receptors (SLAMF1-SLAMF9) primarily expressed on hematopoietic cells.[1] These receptors are crucial regulators of the immune system, involved in processes such as T-cell and B-cell activation, natural killer (NK) cell cytotoxicity, and macrophage function.[2][3] Dysregulation of SLAM family signaling is implicated in various autoimmune diseases, immunodeficiencies, and cancers.[4][5]

Most SLAM family members are homotypic, meaning they bind to identical receptors on adjacent cells, facilitating cell-to-cell communication.[1] Their intracellular signaling is largely

mediated by the recruitment of SLAM-associated protein (SAP) family adaptors, which can initiate either activating or inhibitory signals depending on the cellular context.[1][6]

Animal Models in SLAM Research

Animal models, particularly genetically modified mice, have been instrumental in elucidating the in vivo functions of SLAM family proteins. These models allow for the investigation of the physiological and pathological roles of individual SLAM members in a whole-organism context.

Murine Models

Knockout Mouse Models: The generation of knockout (KO) mice for various SLAM family members has provided significant insights into their functions.

- **SLAMF1 (CD150) Knockout Mice (Slamf1^{-/-}):** These mice exhibit impaired T-cell and macrophage cytokine production.[7] Specifically, TCR-induced IL-4 secretion by CD4⁺ T cells is downregulated, while IFN- γ production is slightly upregulated.[8] Slamf1^{-/-} mice also show increased susceptibility to certain fungal infections, highlighting the role of SLAMF1 in anti-fungal immunity.[9]
- **SLAMF6 (Ly108) Knockout Mice (Slamf6^{-/-}):** SLAMF6 deficiency in CD8⁺ T cells leads to improved anti-melanoma activity, suggesting that SLAMF6 can act as an inhibitory checkpoint receptor.[10]
- **SLAMF8 Knockout Mice (Slamf8^{-/-}):** These mice show enhanced macrophage microbicidal mechanisms, including increased reactive oxygen species (ROS) production.[11]
- **Triple Knockout (TKO) Mice (Slamf1^{-/-}, Slamf5^{-/-}, Slamf6^{-/-}):** The simultaneous knockout of SLAMF1, SLAMF5, and SLAMF6 results in defects in invariant Natural Killer T (iNKT) cell development and mild defects in germinal center formation.[12][13]

Lupus-Prone Mouse Models: Polymorphisms in the Slamf gene cluster have been associated with lupus-like phenotypes in mice.[14][15] Mouse strains such as the NZM2410 and MRL/lpr are used to study the contribution of SLAM family members to the pathogenesis of systemic lupus erythematosus (SLE).[16][17] For instance, the Sle1b locus, which contains several Slamf genes, is a known susceptibility locus for lupus in mice.[17]

Non-Human Primate Models

Non-human primates (NHPs) are valuable for preclinical safety and efficacy studies of SLAM-targeting therapeutics due to their high degree of protein homology with humans.[18] NHPs are particularly relevant for evaluating CAR-T cell therapies targeting SLAM family members, such as SLAMF7, for hematological malignancies.[7][19] These models can help predict potential on-target, off-tumor toxicities and cytokine release syndrome.[19]

Quantitative Data Summary

The following tables summarize quantitative data on SLAM family protein expression and the functional consequences of their deficiency.

Table 1: SLAM Family Protein Expression on Human Immune Cell Subsets

SLAM Family Member	T Cells (CD3+)	B Cells (CD19+)	NK Cells (CD56+)	Monocytes (CD14+)	Plasma Cells
SLAMF1 (CD150)	High on activated T cells[2]	Expressed[20]	Not expressed[20]	Not expressed[20]	Expressed[2]
SLAMF2 (CD48)	Expressed[21]	Expressed[21]	Expressed	Expressed	-
SLAMF3 (CD229)	Expressed[21]	Expressed[21]	Expressed	-	-
SLAMF4 (CD244)	Expressed[21]	-	Expressed	Expressed[2]	-
SLAMF5 (CD84)	Expressed[21]	Expressed	-	-	-
SLAMF6 (CD352)	High on non-naïve CD8+ T cells[22]	Expressed[2]	Expressed (human)[10]	-	-
SLAMF7 (CS1)	Subsets of CD4+ & CD8+ T cells[15]	Minor subsets[23]	High expression[15][23]	Subsets[24]	High expression[15]

Expression levels are generally categorized as High, Expressed, or Not Expressed based on available literature. For more detailed quantitative data, refer to the cited literature.

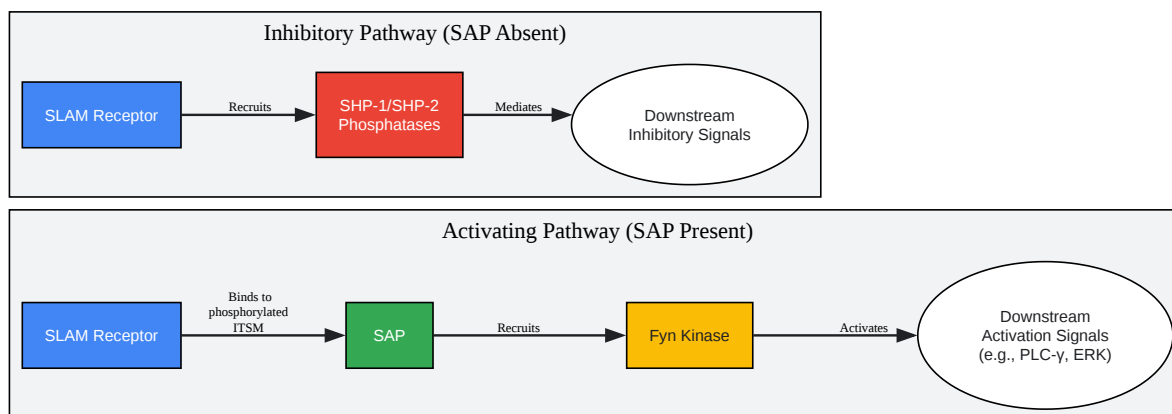
Table 2: Cytokine Production in SLAM Knockout Mouse Models

Mouse Model	Cell Type	Cytokine	Change	Fold Change / Concentration	Reference
Slamf1 ^{-/-}	CD4 ⁺ T cells	IL-4	Decreased	~50% reduction	[8]
CD4 ⁺ T cells	IFN- γ	Slightly Increased	Not specified	[8]	
Macrophages	IL-1 β	Increased	~2-fold increase	[25]	
Macrophages	TNF- α	Trend towards decrease	Not significant	[25]	
Macrophages	IL-6	Unchanged	-	[25]	
Slamf8 ^{-/-} & Slamf9 ^{-/-}	Macrophages	TNF- α	Decreased	~50% reduction	[6][26]
Macrophages	IL-1 β	Decreased	~75% reduction	[6]	
Macrophages	IL-6	Decreased	~60% reduction	[6][26]	

Signaling Pathways and Experimental Workflows

SLAM Signaling Pathways

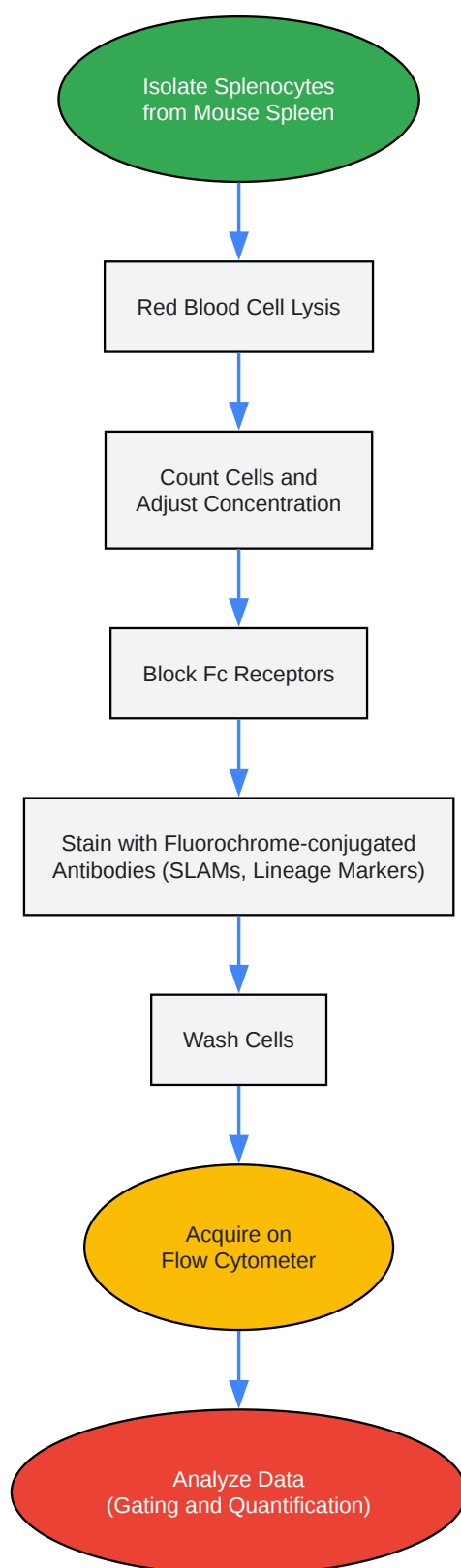
The signaling pathways initiated by SLAM family receptors are dependent on the presence or absence of SAP family adaptors.



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Figure 1. Simplified SLAM signaling pathways.

Experimental Workflow: Flow Cytometry Analysis of SLAM Expression



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Figure 2. Workflow for analyzing **SLAM protein** expression.

Experimental Protocols

Protocol 1: Flow Cytometric Analysis of SLAM Protein Expression on Mouse Splenocytes

This protocol details the procedure for analyzing the expression of SLAM family proteins on various immune cell subsets from a mouse spleen.

Materials:

- C57BL/6 mouse
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- 70 µm cell strainer
- Red Blood Cell (RBC) Lysis Buffer
- Phosphate Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (PBS with 2% FBS)
- Anti-mouse CD16/CD32 (Fc block)
- Fluorochrome-conjugated antibodies against mouse:
 - CD45, CD3, CD4, CD8, CD19, NK1.1
 - SLAMF1, SLAMF6, SLAMF7 (and other SLAM family members of interest)
- Viability dye (e.g., Propidium Iodide or a fixable viability dye)
- Flow cytometer

Procedure:

- Spleen Dissociation:

- Euthanize a C57BL/6 mouse according to institutional guidelines.
- Aseptically remove the spleen and place it in a petri dish with cold RPMI-1640 medium.
- Gently mash the spleen through a 70 μ m cell strainer into a 50 mL conical tube using the plunger of a 3 mL syringe.
- Rinse the strainer with RPMI-1640 to collect any remaining cells.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Red Blood Cell Lysis:
 - Discard the supernatant and resuspend the cell pellet in 1-5 mL of RBC Lysis Buffer.
 - Incubate for 5 minutes at room temperature.
 - Add 10 mL of RPMI-1640 to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
- Cell Counting and Staining:
 - Discard the supernatant and resuspend the cells in Flow Cytometry Staining Buffer.
 - Perform a cell count and adjust the concentration to 1×10^7 cells/mL.
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each well of a 96-well plate or into flow cytometry tubes.
 - Add Fc block and incubate for 10 minutes at 4°C.
 - Without washing, add the predetermined optimal concentrations of fluorochrome-conjugated antibodies for surface markers.
 - Incubate for 30 minutes at 4°C in the dark.
- Washing and Acquisition:
 - Wash the cells twice with 200 μ L of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

- Resuspend the cells in 200-300 μ L of Flow Cytometry Staining Buffer.
- If using a non-fixable viability dye, add it just before acquisition.
- Acquire the samples on a flow cytometer.
- Data Analysis:
 - Gate on live, single cells.
 - Identify major immune cell populations based on lineage markers (e.g., T cells: CD45+CD3+, B cells: CD45+CD19+, NK cells: CD45+CD3-NK1.1+).
 - Analyze the expression of SLAM family members on each gated population by examining the median fluorescence intensity (MFI) or the percentage of positive cells.

Protocol 2: In Vivo Fungal Infection Model in Mice

This protocol describes a method for establishing a pulmonary infection with *Blastomyces dermatitidis* in mice to study the role of **SLAM proteins** in anti-fungal immunity.[\[1\]](#)

Materials:

- *Blastomyces dermatitidis* yeast (e.g., ATCC 26199)
- C57BL/6 or SLAM knockout mice (6-8 weeks old)
- Apparatus for intratracheal inoculation
- Sterile saline
- Materials for euthanasia and lung harvesting

Procedure:

- Preparation of Fungal Inoculum:
 - Culture *B. dermatitidis* yeast on appropriate media.

- Harvest the yeast and wash with sterile saline.
- Count the yeast cells and adjust the concentration to deliver the desired dose in a small volume (e.g., 2×10^3 yeast in 50 μ L of saline).[1]
- Intratracheal Inoculation:
 - Anesthetize the mice according to approved protocols.
 - Carefully expose the trachea and intratracheally inoculate the mice with the prepared fungal suspension.
- Monitoring and Endpoint:
 - Monitor the mice daily for signs of illness.
 - At a predetermined time point post-infection (e.g., 4 or 17 days), euthanize the mice.[1][9]
- Analysis:
 - Harvest the lungs for downstream analysis.
 - To determine fungal burden, homogenize the lungs and plate serial dilutions on appropriate agar to count colony-forming units (CFUs).
 - To analyze the immune response, process the lungs to isolate immune cells for flow cytometry, cytokine analysis (e.g., ELISA of lung homogenates), or histology.

Protocol 3: Macrophage Phagocytosis Assay

This protocol provides a method to assess the phagocytic capacity of macrophages for hematopoietic tumor cells, a process in which SLAM family members can play a role.[27]

Materials:

- Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., THP-1)
- Hematopoietic tumor cell line (e.g., a lymphoma or leukemia cell line)

- Fluorescent dyes for labeling cells (e.g., CFSE for tumor cells and a different color dye for macrophages, or use fluorescently-tagged antibodies)
- Complete culture medium
- 96-well plate
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Preparation and Labeling:
 - Culture BMDMs or the macrophage cell line to the desired density.
 - Label the hematopoietic tumor cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's instructions.
 - Optionally, label the macrophages with a different colored dye or an antibody against a macrophage marker (e.g., F4/80 for mouse, CD68 for human).
- Co-culture:
 - Plate the macrophages in a 96-well plate and allow them to adhere.
 - Add the fluorescently labeled tumor cells to the macrophage-containing wells at a specific effector-to-target ratio (e.g., 1:2 or 1:5).
 - Incubate the co-culture for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis.
- Analysis by Flow Cytometry:
 - Gently detach the cells from the plate.
 - Analyze the cells by flow cytometry.

- The phagocytic index can be determined by quantifying the percentage of macrophages that are also positive for the fluorescent signal from the tumor cells (double-positive population).
- Analysis by Fluorescence Microscopy:
 - After the co-incubation, gently wash the wells to remove non-phagocytosed tumor cells.
 - Fix and permeabilize the cells if intracellular staining is desired.
 - Visualize the cells using a fluorescence microscope.
 - The phagocytic index can be calculated by counting the number of macrophages that have engulfed one or more tumor cells out of the total number of macrophages in several fields of view.

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References

- [1. Flow cytometry markers guide | Abcam \[abcam.com\]](#)
- [2. Frontiers | SLAM-family receptors come of age as a potential molecular target in cancer immunotherapy \[frontiersin.org\]](#)
- [3. Signaling lymphocytic activation molecule - Wikipedia \[en.wikipedia.org\]](#)
- [4. SLAMF6 protein expression summary - The Human Protein Atlas \[proteinatlas.org\]](#)
- [5. Flow cytometric measurement of SLAM-associated protein and X-linked inhibitor of apoptosis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Combined deficiency of SLAMF8 and SLAMF9 prevents endotoxin-induced liver inflammation by downregulating TLR4 expression on macrophages - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)

- 8. The Cell Surface Receptor SLAM Controls T Cell and Macrophage Functions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 9. [researchgate.net](https://www.researchgate.net/publication/31111111) [[researchgate.net](https://www.researchgate.net)]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | SLAMF8 Downregulates Mouse Macrophage Microbicidal Mechanisms via PI3K Pathways [[frontiersin.org](https://www.frontiersin.org/articles/10.3389/fimmu.2019.01811/full)]
- 12. Distinct PKC-mediated posttranscriptional events set cytokine production kinetics in CD8+ T cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 13. CRISPR-Mediated Triple Knockout of SLAMF1, SLAMF5 and SLAMF6 Supports Positive Signaling Roles in NKT Cell Development - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 14. [youtube.com](https://www.youtube.com/watch?v=...) [[youtube.com](https://www.youtube.com)]
- 15. Frontiers | Mechanisms of NK Cell Activation and Clinical Activity of the Therapeutic SLAMF7 Antibody, Elotuzumab in Multiple Myeloma [[frontiersin.org](https://www.frontiersin.org/articles/10.3389/fimmu.2019.01811/full)]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. [en.bio-protocol.org](https://www.en.bio-protocol.org) [[en.bio-protocol.org](https://www.en.bio-protocol.org)]
- 18. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 19. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 20. SLAMF1 engagement inhibits T cell-B cell interaction and diminishes IL-6 production and plasmablast differentiation in systemic lupus erythematosus - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 21. Expression patterns of signaling lymphocytic activation molecule family members in peripheral blood mononuclear cell subsets in patients with systemic lupus erythematosus - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 22. SLAMF6 enables efficient attachment, synapse formation, and killing of HIV-1-infected CD4+ T cells by virus-specific CD8+ T cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 23. The anti-SLAMF7 antibody elotuzumab mediates NK cell activation through both CD16-dependent and –independent mechanisms - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 24. ashpublications.org [ashpublications.org]
- 25. Macrophage-T cell interactions promote SLAMF1 expression for enhanced TB defense - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 26. Combined deficiency of SLAMF8 and SLAMF9 prevents endotoxin-induced liver inflammation by downregulating TLR4 expression on macrophages - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]

- [27. Intracellular Staining Quick Guides | Thermo Fisher Scientific - HK \[thermofisher.com\]](#)
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